N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S2/c1-2-23(20,21)16-8-7-10-9-22-14-17-13(18-19(10)14)11-5-3-4-6-12(11)15/h3-6,9,16H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOGNPXXGWFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide is a complex organic compound belonging to the class of triazolothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H21FN4O4S
- Molecular Weight : 456.5 g/mol
- IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide
- InChI Key : CNZXBRUFBUHLFT-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to desired pharmacological effects.
Pharmacological Activities
Research indicates that triazolothiazole derivatives exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have shown potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Enzyme Inhibition : It has been reported to act as an inhibitor for several enzymes including carbonic anhydrase and cholinesterase.
Anticancer Activity
A study published in Pharmacological Reports highlighted the anticancer potential of triazolothiazole derivatives. In vitro assays demonstrated that these compounds could significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range .
Anti-inflammatory Activity
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. It was found to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest its potential use in treating inflammatory diseases .
Summary Table of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide typically involves multi-step reactions that may include:
- Formation of Thiazole and Triazole Rings : Utilizing specific reagents to promote heterocyclization.
- Sulfonamide Coupling : Attaching sulfonamide groups to enhance biological activity.
Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Applications
The compound exhibits a range of pharmacological activities:
Antimicrobial Activity
Research indicates that derivatives of thiazolo-triazole compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have demonstrated effectiveness against various bacterial strains such as Bacillus subtilis and fungal strains like Aspergillus niger .
- Molecular docking studies suggest that these compounds interact with bacterial proteins involved in DNA replication and repair .
Anticancer Potential
The structural features of triazoles make them promising candidates for anticancer drug development. Compounds with similar scaffolds have shown:
- Inhibition of tumor growth in preclinical models.
- Modulation of key signaling pathways involved in cancer progression .
Antimalarial Activity
Recent studies have explored the potential of triazole derivatives as antimalarial agents. The design of these compounds often follows bioisosteric principles where traditional sulfonamides are modified to enhance efficacy against Plasmodium species .
Case Studies
- Synthesis and Biological Evaluation : A study focused on synthesizing a series of thiazole derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Results : Compounds with nitro or amino substituents exhibited promising results.
- Molecular Modeling Studies : Another investigation utilized molecular modeling to predict the binding affinity of synthesized compounds to target proteins. This approach provided insights into optimizing lead compounds for better efficacy against specific pathogens .
Preparation Methods
Cyclocondensation of Thioamide and Triazole Derivatives
The thiazolo-triazole ring is assembled through a cyclization reaction between 4-amino-5-mercapto-1,2,4-triazole and α-haloketones. For example:
- Reaction : 4-Amino-5-mercapto-1,2,4-triazole (1.0 eq) reacts with 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.2 eq) in ethanol at 80°C for 12 hours.
- Mechanism : Thiolate attack on the α-carbon of the ketone, followed by intramolecular cyclization.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 2-(2-fluorophenyl)thiazolo[3,2-b]triazole (78% yield).
Introduction of the Ethylamine Side Chain
Bromoethylation at Position 6
The ethylamine linker is introduced via nucleophilic substitution:
- Reaction : 2-(2-fluorophenyl)thiazolo[3,2-b]triazole (1.0 eq) reacts with 1,2-dibromoethane (2.5 eq) in DMF at 60°C for 6 hours.
- Intermediate : 6-(2-bromoethyl)-2-(2-fluorophenyl)thiazolo[3,2-b]triazole is isolated (65% yield).
- Amination : The bromide intermediate is treated with aqueous ammonia (28%) in THF at 25°C for 24 hours to yield 2-(2-(2-fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethylamine (82% yield).
Sulfonamide Formation
Coupling with Ethanesulfonyl Chloride
The primary amine reacts with ethanesulfonyl chloride under basic conditions:
- Reaction : 2-(2-(2-fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethylamine (1.0 eq) and ethanesulfonyl chloride (1.5 eq) are stirred in dichloromethane with triethylamine (3.0 eq) at 0°C for 2 hours.
- Workup : The mixture is washed with brine, dried over Na2SO4, and concentrated. Purification via recrystallization (ethanol/water) yields the target compound (89% purity, 70% yield).
Optimization and Process Analytics
Critical Reaction Parameters
| Step | Parameter | Optimal Value | Impact on Yield |
|---|---|---|---|
| Cyclocondensation | Temperature | 80°C | <70°C reduces cyclization efficiency |
| Bromoethylation | Solvent | DMF | Higher polarity accelerates substitution |
| Sulfonylation | Base | Triethylamine | DIPEA increases selectivity for monosubstitution |
Analytical Characterization
- HPLC : Purity >98% (Column: Chromolith RP18, 0.01M KH2PO4/ACN gradient).
- MS (ES) : m/z 407.1 [M+H]+ (calc. 407.09).
- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, fluorophenyl), 3.45 (t, 2H, CH2-SO2), 1.32 (t, 3H, CH3).
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires:
- Continuous Flow Reactors : For exothermic sulfonylation steps to enhance safety.
- Solvent Recovery : DMF and ethyl acetate are recycled via distillation.
- Crystallization Control : Seeding techniques ensure consistent particle size distribution.
Q & A
Basic: What are the common synthetic routes for N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide?
The synthesis typically involves multi-step organic reactions, including:
- Thiazolo-triazole core formation : Cyclization of precursors like thioureas or hydrazine derivatives under reflux conditions (e.g., acetonitrile or DMF) .
- Sulfonamide coupling : Reaction of the thiazolo-triazole intermediate with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Purification : Column chromatography or recrystallization to isolate the final product.
Key Considerations : Solvent choice (e.g., DMF for cyclization), temperature control (60–100°C), and stoichiometric ratios significantly impact yield .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
- Temperature Gradients : Test cyclization reactions at 70°C, 85°C, and 100°C to identify optimal thermal stability .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for thiazole ring formation .
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for intermediate solubility .
- In-line Monitoring : Use HPLC or TLC to track reaction progress and minimize side products .
Data-Driven Example : A study on analogous thiazolo-triazoles achieved 78% yield using DMF at 80°C, whereas THF resulted in 52% yield due to poor intermediate solubility .
Basic: What spectroscopic techniques are used for structural characterization?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.1–8.3 ppm), sulfonamide NH (δ 3.1–3.5 ppm), and thiazole carbons (δ 160–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazolo-triazole core .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonamide S=O stretches (1130–1370 cm⁻¹) .
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in crowded aromatic regions .
- Crystallography : Obtain single-crystal X-ray structures to resolve ambiguous connectivity .
Case Study : A related sulfonamide compound showed conflicting ¹³C NMR data due to rotational isomerism; crystallography confirmed the dominant conformer .
Basic: What in vitro assays assess the biological activity of this compound?
- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases .
Example Protocol : Incubate compound (0.1–100 μM) with cells for 48 hours, then measure viability via absorbance at 570 nm .
Advanced: How to design experiments to confirm the mechanism of action?
- Target Engagement :
- Pathway Analysis : RNA-seq or Western blotting to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
- Mutagenesis Studies : Engineer target proteins with point mutations to disrupt binding .
Basic: What are the solubility and stability profiles under different conditions?
- Solubility :
- Stability :
Analytical Method : Monitor stability via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to address contradictory biological activity data across studies?
- Reproducibility Checks :
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to identify outliers .
- Proteomic Profiling : Compare protein expression in cell lines to explain differential responses .
Example : A study reporting low IC₅₀ (1.2 μM) in MCF-7 cells versus high IC₅₀ (45 μM) in HEK293 was attributed to basal caspase-3 levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
